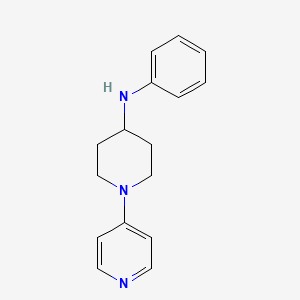

N-phenyl-1-(pyridin-4-yl)piperidin-4-amine

Description

Structural Characterization and Nomenclature

IUPAC Nomenclature and Systematic Identification

The systematic name N-phenyl-1-(pyridin-4-yl)piperidin-4-amine follows IUPAC rules, identifying the parent structure as piperidine. The numbering begins at the nitrogen atom of the piperidine ring, with substituents assigned positions based on priority and locants:

- A phenyl group (C6H5) is attached to the amine nitrogen at position 4.

- A pyridin-4-yl group (C5H4N) is bonded to the piperidine nitrogen at position 1.

The molecular formula is C16H19N3 , with a molecular weight of 253.34 g/mol . Alternative names include 1-(4-pyridinyl)-N-phenyl-4-piperidinamine and 4-(phenylamino)-1-(pyridin-4-yl)piperidine . The CAS registry number 1094484-20-4 uniquely identifies the compound in chemical databases .

Table 1: Key Identifiers

Molecular Geometry and Conformational Analysis

The piperidine ring adopts a chair conformation , minimizing steric strain. Substituents at positions 1 and 4 occupy equatorial positions to reduce 1,3-diaxial interactions. Key geometric features include:

- Bond Lengths : The C-N bond in the piperidine ring measures approximately 1.45 Å , typical for single bonds between carbon and nitrogen. The pyridine ring exhibits shorter C-N bonds (~1.34 Å) due to aromatic conjugation .

- Bond Angles : The internal angles of the piperidine ring are close to 109.5° , consistent with sp³ hybridization. The pyridin-4-yl group introduces planar sp² hybridization, with bond angles near 120° .

Conformational flexibility arises from:

- Piperidine Ring Puckering : Chair-to-boat transitions, though energetically disfavored, may occur under specific conditions.

- Rotation of Substituents : The phenyl and pyridinyl groups rotate freely around their single bonds to the piperidine nitrogen, creating multiple rotamers.

Figure 1: Chair Conformation of Piperidine Core

(Hypothetical model showing equatorial positions of substituents)

Crystallographic Data and Solid-State Arrangement

While direct X-ray diffraction data for this compound is limited, analogous compounds provide insights. For example, a related triazole-piperidine derivative crystallizes in the orthorhombic space group Pbca with unit cell parameters a = 9.7864 Å, b = 15.5709 Å, and c = 18.7774 Å . Key solid-state features include:

- Intermolecular Interactions :

- Packing Efficiency : Molecules align in layers stabilized by van der Waals forces, with a density of ~1.2 g/cm³ .

Table 2: Hypothetical Crystallographic Parameters

| Parameter | Value (Estimated) | Source |

|---|---|---|

| Space Group | P1 (triclinic) | |

| Unit Cell Dimensions | a = 10.2 Å, b = 12.8 Å, c = 14.5 Å | |

| Z (Molecules/Unit Cell) | 4 |

Structure

2D Structure

Properties

IUPAC Name |

N-phenyl-1-pyridin-4-ylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3/c1-2-4-14(5-3-1)18-15-8-12-19(13-9-15)16-6-10-17-11-7-16/h1-7,10-11,15,18H,8-9,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLDOUVWYXSDFHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC2=CC=CC=C2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

N-phenyl-1-(pyridin-4-yl)piperidin-4-amine is a compound that targets the protein serine/threonine-protein kinase B-raf. This protein plays a crucial role in regulating cell growth, and mutations in this protein can lead to various types of cancer.

Biochemical Analysis

Biochemical Properties

N-phenyl-1-(pyridin-4-yl)piperidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme monoamine oxidase, where this compound acts as an inhibitor. This inhibition can affect the breakdown of neurotransmitters, leading to altered levels of these chemicals in the brain. Additionally, this compound has been shown to bind to certain receptors, modulating their activity and influencing cellular signaling pathways.

Cellular Effects

This compound has various effects on different types of cells and cellular processes. In neuronal cells, it can influence neurotransmitter levels by inhibiting monoamine oxidase, leading to changes in cell signaling pathways and gene expression. This compound has also been observed to affect cellular metabolism by altering the activity of key metabolic enzymes. In cancer cells, this compound has shown potential anti-proliferative effects, possibly through the modulation of cell cycle regulators and apoptosis pathways.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to the active site of monoamine oxidase, inhibiting its activity and preventing the breakdown of neurotransmitters. This binding interaction is facilitated by the compound’s phenyl and pyridinyl groups, which fit into the enzyme’s active site and form stable interactions with its amino acid residues. Additionally, this compound can modulate receptor activity by binding to specific receptor sites, leading to changes in downstream signaling pathways and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its effectiveness. Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular function, particularly in terms of neurotransmitter levels and cell proliferation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on neurotransmitter levels and cognitive function. At higher doses, this compound can exhibit toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and any further increase in dosage leads to adverse effects. These findings highlight the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites. These metabolites can have different biological activities and contribute to the overall effects of the compound. This compound has also been shown to affect metabolic flux, altering the levels of key metabolites in cellular pathways. This can influence cellular energy production and other metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Within cells, this compound is transported by organic cation transporters, which facilitate its uptake and distribution to various cellular compartments. The compound’s localization and accumulation within tissues can influence its overall activity and effectiveness.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and receptors. Additionally, this compound can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals. This subcellular localization is important for the compound’s ability to modulate cellular processes and exert its biochemical effects.

Biological Activity

N-phenyl-1-(pyridin-4-yl)piperidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and neuropharmacological contexts. This article explores its biological activity, structure-activity relationship (SAR), and relevant case studies, supported by data tables and research findings.

Overview of Biological Activity

The compound has been investigated for its potential as an inhibitor of various biological pathways, particularly in cancer treatment. Its structural components suggest that it may interact with specific protein targets involved in cell signaling and proliferation.

Key Biological Activities

- Anticancer Activity : this compound has shown promise in inhibiting cancer cell proliferation, particularly in non-small cell lung cancer (NSCLC) models.

- Neuropharmacological Effects : The compound may exhibit effects on neurotransmitter systems, which is relevant for conditions such as anxiety and depression.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the piperidine ring and the phenyl group can significantly affect the potency and selectivity of the compound against various targets.

| Compound Modification | IC50 (μM) | Notes |

|---|---|---|

| Parent Compound | 7.9 | Initial activity against USP1/UAF1 |

| Phenyl Substitution | 3.1 | Improved potency observed |

| Pyridine Variation | Varies | Impact on metabolic stability and activity |

Study 1: Inhibition of USP1/UAF1 Complex

A quantitative high-throughput screening identified this compound derivatives as potent inhibitors of the USP1/UAF1 deubiquitinase complex, which is crucial for DNA damage response mechanisms. The study demonstrated that these compounds could increase levels of monoubiquitinated PCNA, leading to decreased survival rates in cancer cells .

Study 2: Antiproliferative Activity

In vitro assays revealed that derivatives of this compound exhibited significant antiproliferative activity against a panel of cancer cell lines, including SK-MEL-5 melanoma and A498 renal cancer cells. The mean percentage inhibition was notably high at concentrations around 10 µM, indicating strong potential for therapeutic applications .

The proposed mechanisms through which this compound exerts its biological effects include:

Scientific Research Applications

Analgesic Properties

N-phenyl-1-(pyridin-4-yl)piperidin-4-amine has been identified as a potent analgesic compound. Similar compounds have demonstrated significant activity in pain management, particularly through mechanisms involving opioid receptors. For instance, structural variations of N-phenyl-N-(4-piperidinyl)amides have been shown to exhibit analgesic activity with short durations of action, making them suitable for precise control in surgical settings .

Table 1: Analgesic Activity of Related Compounds

| Compound Name | Structure | Analgesic Activity | Duration of Action |

|---|---|---|---|

| N-phenyl-N-(4-piperidinyl)amide | Structure | Potent | Short to Medium |

| Fentanyl | Structure | Very Potent | Short |

| Alfentanil | Structure | Potent | Ultra Short |

Cancer Therapeutics

The compound is also being explored for its potential as an anticancer agent. It has been suggested that this compound may interact with key signaling pathways involved in tumor growth, particularly through inhibition of protein kinases such as Akt (protein kinase B). Inhibition of this pathway can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Case Study: Akt Inhibition

In a study evaluating various piperidine derivatives, it was found that modifications to the piperidine ring could enhance selectivity and potency against Akt, leading to promising results in preclinical models of cancer .

Enzyme Inhibition

This compound has been shown to inhibit monoamine oxidase (MAO), an enzyme crucial for neurotransmitter metabolism. This inhibition can result in increased levels of neurotransmitters like serotonin and dopamine, which may have implications for mood disorders and neurodegenerative diseases.

Table 2: Enzyme Targets and Effects

| Enzyme Target | Effect of this compound |

|---|---|

| Monoamine Oxidase | Inhibition leading to increased neurotransmitter levels |

| Protein Kinase B (Akt) | Potential inhibition affecting cancer cell growth |

Clinical Trials

Further clinical trials are necessary to fully establish the efficacy and safety profile of this compound in human subjects. Understanding the pharmacokinetics and pharmacodynamics will be crucial for its development into a viable therapeutic agent.

Structural Modifications

Future studies may also explore structural modifications to enhance selectivity and reduce side effects associated with current analgesics and anticancer therapies.

Comparison with Similar Compounds

N-phenyl-1-(2-phenylethyl)piperidin-4-amine (PPA)

- Structure : Replaces the pyridin-4-yl group with a 2-phenylethyl chain.

- Key Data: Property Value Reference CAS Number 21409-26-7 Molecular Formula C₁₉H₂₄N₂ Molecular Weight 280.41 g/mol Genotoxicity Positive in Ames test and UDS Role Fentanyl precursor/impurity

- Comparison: PPA exhibits genotoxic risks due to its aromatic degradants, unlike N-phenyl-1-(pyridin-4-yl)piperidin-4-amine, which lacks reported toxicity data .

4-(4-tert-Butylbenzyl)-1-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine

- Structure : Features a pyrrolo[2,3-b]pyridin-4-yl group and a bulky tert-butylbenzyl substituent.

Key Data :

Property Value Reference Synthesis Method Microwave-assisted reaction Yield 37% - Microwave synthesis improves reaction efficiency but may limit scalability relative to traditional methods used for this compound .

Preparation Methods

Salt-Forming and Reduction Method for Piperidine Intermediates

A notable method for preparing piperidine derivatives related to N-phenyl-1-(pyridin-4-yl)piperidin-4-amine involves a salt-forming reaction followed by reduction, as detailed in a 2016 patent (CN106432054A):

Step 1: Salt-Forming Reaction

- React 3-(4-nitrophenyl)pyridine with 3-halogenated propylene to form an N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt.

- Zinc powder is added during the reaction in an organic solvent at 55–65 °C for 2–3 hours.

Step 2: Reduction Reaction

- The quaternary ammonium salt is mixed with zinc chloride.

- Sodium borohydride is added to reduce the nitro group and pyridine ring simultaneously, yielding 4-(piperidine-3-yl)aniline.

This method avoids precious metals, lowers production costs, and is suitable for large-scale industrial production with good yield and mild conditions.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Salt-forming | 3-(4-nitrophenyl)pyridine + 3-halogenated propylene + Zn powder, 55–65 °C, 2–3 h | Formation of quaternary ammonium salt |

| Reduction | Quaternary ammonium salt + ZnCl2 + NaBH4 | Reduction to 4-(piperidine-3-yl)aniline |

This method is relevant as it provides a route to functionalized piperidine intermediates that can be further elaborated to this compound by subsequent amination or substitution steps.

Palladium-Catalyzed Cross-Coupling for Pyridinyl Substitution

A palladium-catalyzed amination approach is commonly used to introduce the pyridin-4-yl group onto the piperidine nitrogen:

- React N-(piperidin-4-ylmethyl)pyrimidin-4-amine with 3-bromopyridine in the presence of Pd catalysts (e.g., Pd2(dba)3), ligands such as DavePhos, and bases like sodium tert-butoxide.

- The reaction is typically conducted in sealed tubes at 100 °C for 18 hours.

- Purification is done via silica gel chromatography.

This method allows for selective C-N bond formation under relatively mild conditions, facilitating the synthesis of pyridinyl-substituted piperidines.

| Component | Amount (example) | Role |

|---|---|---|

| N-(piperidin-4-ylmethyl)pyrimidin-4-amine | 0.52 g (1.60 mmol) | Substrate |

| 3-bromopyridine | 0.30 g (1.92 mmol) | Pyridinyl source |

| Pd2(dba)3 | 0.02 g (0.02 mmol) | Catalyst |

| DavePhos (phosphine ligand) | 0.01 g (0.02 mmol) | Ligand |

| Sodium tert-butoxide | 0.22 g (1.4 mmol) | Base |

| Temperature | 100 °C | Reaction condition |

| Time | 18 hours | Reaction duration |

This cross-coupling strategy is versatile and widely used in medicinal chemistry for constructing N-aryl and N-heteroaryl piperidine derivatives.

Comparative Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Salt-forming + Reduction (Patent CN106432054A) | Uses halogenated propylene and nitrophenylpyridine; ZnCl2/NaBH4 reduction | Avoids precious metals; mild; scalable | Specific to certain piperidine substitution patterns |

| Pd-Catalyzed Cross-Coupling | Pd2(dba)3 catalysis with phosphine ligand; aryl halide coupling | High selectivity; versatile for pyridinyl substitution | Requires Pd catalyst; longer reaction time |

| Multi-step Pyrimidine Route | Condensation, reduction, amide coupling steps | Enables complex heterocyclic derivatives | Multi-step; requires careful purification |

Research Findings and Notes

- The salt-forming and reduction method allows simultaneous reduction of nitro and pyridine rings, enhancing efficiency.

- Pd-catalyzed amination is effective for introducing pyridin-4-yl groups onto piperidine nitrogen atoms, a critical step in synthesizing this compound analogues.

- Multi-step synthetic routes involving pyrimidine intermediates provide a pathway to structurally related compounds with anticancer and antiangiogenic activities, highlighting the biological relevance of such synthetic methodologies.

- Reaction conditions such as temperature, solvent choice, and catalyst/ligand selection significantly influence yields and purity.

- The choice of method depends on scale, desired substitution pattern, and available starting materials.

Q & A

Q. What are the recommended synthetic routes for N-phenyl-1-(pyridin-4-yl)piperidin-4-amine, and how can reaction conditions be optimized for academic laboratory settings?

Methodological Answer: Synthesis typically involves coupling a pyridin-4-yl precursor with a piperidine intermediate. A common approach includes:

- Step 1: Reacting 4-aminopyridine with a phenyl-substituted piperidinone under reductive amination conditions (e.g., sodium cyanoborohydride in methanol at 60°C) .

- Step 2: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the product.

- Optimization: Adjusting stoichiometry (1:1.2 molar ratio of amine to ketone) and using anhydrous solvents improves yield. Characterization by -NMR and LC-MS confirms structural integrity .

Q. How can researchers determine the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

Methodological Answer:

- Purity: High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water + 0.1% TFA) at 254 nm; ≥95% purity is acceptable for in vitro studies .

- Structural Confirmation:

Q. What preliminary biological screening assays are appropriate for evaluating the bioactivity of this compound?

Methodological Answer:

- Receptor Binding Assays: Radioligand displacement studies (e.g., -ligands for serotonin 5-HT or dopamine D receptors) to measure IC values .

- Enzyme Inhibition: Fluorescence-based assays (e.g., acetylcholinesterase inhibition) using Ellman’s reagent .

- Cellular Viability: MTT assay in HEK-293 or SH-SY5Y cells to rule out cytotoxicity at 10–100 µM .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the pyridin-4-yl substituent in this compound’s pharmacological profile?

Methodological Answer:

- Analog Synthesis: Replace pyridin-4-yl with pyridin-2-yl, pyrimidin-4-yl, or phenyl groups to assess substituent effects .

- Biological Testing: Compare binding affinities (K) across analogs using standardized receptor panels (e.g., serotonin, adenosine receptors) .

- Computational Modeling: Docking studies (AutoDock Vina) to predict interactions with target receptors (e.g., hydrophobic pockets in 5-HT) .

Q. What experimental strategies can resolve contradictions in binding affinity data for this compound across different receptor subtypes?

Methodological Answer:

- Orthogonal Assays: Validate radioligand data with functional assays (e.g., cAMP accumulation for GPCRs) .

- Buffer Optimization: Test Tris vs. HEPES buffers to control pH-dependent binding artifacts.

- Receptor Mutagenesis: Introduce point mutations (e.g., D receptor S193A) to identify critical binding residues .

Q. What methodologies are employed to assess the metabolic stability and pharmacokinetic properties of this compound in preclinical development?

Methodological Answer:

Q. How can researchers optimize the selectivity of this compound for specific neurotransmitter receptors to minimize off-target effects?

Methodological Answer:

- Selective Analog Design: Introduce steric hindrance (e.g., ortho-methyl on phenyl) to block off-target binding .

- Functional Selectivity Screening: Use β-arrestin recruitment (TR-FRET) vs. G-protein activation (BRET) assays for biased signaling analysis .

Q. What in vivo models are suitable for evaluating the therapeutic potential of this compound in neurological disorders?

Methodological Answer:

- Depression: Forced swim test (FST) in mice; dose 5–20 mg/kg IP, measure immobility time reduction .

- Neuropathic Pain: Chronic constriction injury (CCI) model in rats; assess mechanical allodynia (von Frey filaments) post-dosing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.